Cupric stearate

概要

説明

Cupric stearate, also known as copper(II) stearate, is a copper salt of stearic acid. It is characterized by its distinctive sky-blue hue and is notable for its versatility in various industrial applications. This compound is used as an antifouling agent, plastic and rubber additive, and catalyst .

準備方法

Cupric stearate can be synthesized through several methods:

Precipitation Method: This involves the reaction of cupric acetate with stearic acid in an ethanol solution.

Self-Assembly Method: This method involves the self-assembly of this compound on a copper foil surface, resulting in a lotus-leaf-like superhydrophobic surface.

Industrial Production: Industrially, this compound is produced by reacting copper(II) sulfate solutions with sodium stearate.

化学反応の分析

(a) Exchange Reaction

Reaction of copper sulfate with sodium stearate:Conditions : Room temperature, aqueous medium. Yields blue-green amorphous powder insoluble in water .

(b) Acid-Carbonate Reaction

Environmental-friendly synthesis using basic copper carbonate ():Conditions :

- Temperature: 75–85°C

- Catalyst: (3–10 wt% of stearic acid)

- Yield: >99% purity, copper content ~10.55 wt% .

Thermal Decomposition

Upon ignition, copper(II) stearate undergoes oxidative decomposition:Key Data :

| Decomposition Parameter | Value | Source |

|---|---|---|

| Peak Temperature Reduction (vs DAP-4) | 37–76°C | |

| Activation Energy Reduction | 90–108 kJ/mol |

Catalytic Reactions

Copper(II) stearate serves as a catalyst in hydrocarbon oxidation and combustion processes:

(a) Heavy Oil Oxidation

- Lowers ignition temperature by 20–30°C in in-situ combustion (ISC) .

- Reduces activation energy by 25–40% compared to non-catalytic ISC .

Mechanism :

- Homogeneous catalysis at low temperatures (<250°C): Facilitates hydroperoxide decomposition.

- Dissociates into nanoparticles at high temperatures (>300°C), enhancing coke combustion .

(b) Polymer Stabilization

Acts as a redox catalyst in polypropylene stabilization, reducing alkyl radical formation during processing .

Tribochemical Reactions

Under mechanical stress (e.g., friction), stearic acid reacts with copper surfaces to form copper stearate:Key Findings :

- Reaction rate increases with alkyl chain length (C18 > C16 > C14) .

- Forms protective carboxylate layers, reducing wear .

| Reaction Parameter | Value | Source |

|---|---|---|

| Completion Time (40°C) | 20–24 days | |

| Surface Coverage | ~0.14 Cu atoms per stearic acid molecule |

Reactivity with Organic Media

科学的研究の応用

Catalytic Applications

Cupric stearate has been investigated for its catalytic properties, particularly in the oxidation of heavy oils. A study demonstrated that it significantly enhances the combustion efficiency of heavy oils during in-situ combustion processes. The presence of this compound shifted the reaction intervals to lower temperature ranges and improved heat release per unit mass, indicating its potential for stabilizing combustion fronts in heavy oil recovery processes .

Surfactant and Emulsifying Agent

Due to its surface-active properties, this compound is utilized as an emulsifier and dispersing agent in various formulations. It aids in stabilizing emulsions in cosmetic products, pharmaceuticals, and food applications. Its ability to reduce surface tension makes it effective in enhancing the stability of mixtures that contain both oil and water components .

Antifouling Paints and Coatings

One of the notable industrial applications of this compound is in the formulation of antifouling paints. These paints prevent the growth of marine organisms on submerged surfaces, which is crucial for maintaining the integrity of ships and marine structures. The compound's properties allow it to act effectively against biofouling while being less toxic to marine life compared to traditional copper-based antifouling agents .

Materials Science

In materials science, this compound is used as a component in casting bronze sculptures and other artistic applications. Its thermal stability and non-reactive nature under normal conditions make it suitable for use in high-temperature processes involved in metal casting .

Biomedical Applications

Research has indicated that copper compounds, including this compound, exhibit antiviral, antibacterial, and antimalarial properties. This makes them potential candidates for developing new therapeutic agents or additives in medical formulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Enhances oxidation processes in heavy oils; stabilizes combustion fronts |

| Surfactant | Acts as an emulsifier and dispersing agent in cosmetics and pharmaceuticals |

| Antifouling Coatings | Used in paints to prevent marine biofouling |

| Materials Science | Component in bronze casting; provides thermal stability |

| Biomedical | Exhibits antimicrobial properties; potential use in therapeutic formulations |

作用機序

The mechanism of action of cupric stearate involves its ability to generate reactive oxygen species (ROS), which can damage microbial cell membranes and other cellular components. This bactericidal activity is primarily due to the generation of ROS, which leads to membrane disruption and RNA degradation in microorganisms . Additionally, this compound acts as a catalyst in various chemical reactions, enhancing reaction rates and yields .

類似化合物との比較

Cupric stearate can be compared with other metal stearates, such as:

Zinc Stearate: Used as a lubricant and release agent in the rubber and plastic industries.

Calcium Stearate: Used as a stabilizer and lubricant in the production of plastics.

Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.

This compound is unique due to its distinctive sky-blue color and its specific applications as an antifouling agent and catalyst . Its antimicrobial properties also set it apart from other metal stearates .

特性

CAS番号 |

660-60-6 |

|---|---|

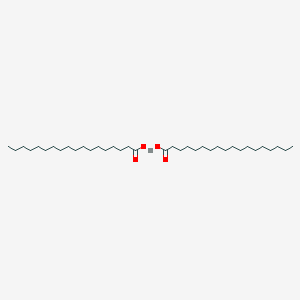

分子式 |

C18H36CuO2 |

分子量 |

348.0 g/mol |

IUPAC名 |

copper;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChIキー |

YVENFKCVDQUMMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

Key on ui other cas no. |

7617-31-4 660-60-6 |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

98% |

同義語 |

Copper dioctadecanoate; Cupric distearate; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cupric stearate?

A1: this compound has a molecular formula of Cu(C18H35O2)2 and a molecular weight of 630.55 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and bonding characteristics, revealing the presence of carboxylate groups and their coordination with the copper ion. []

- Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-ligand vibrations, confirming the formation of this compound through characteristic bands. []

Q3: How does this compound impact the stability of polymers?

A3: this compound can act as a pro-oxidant additive in polymers, accelerating their degradation under certain conditions. This effect is observed in polyethylene and polypropylene, where the presence of this compound leads to faster aging and degradation under UV exposure and elevated temperatures. [, ]

Q4: How does the presence of this compound influence the aging of rubber compounds?

A4: Research shows that even small concentrations (as low as 0.1%) of this compound can negatively affect the aging of rubber compounds. This degradation is primarily observed during accelerated aging tests like the Bierer-Davis bomb test. []

Q5: Can this compound function as a catalyst?

A5: Yes, this compound can act as a catalyst in certain reactions. For instance, it has been investigated as an oil-soluble catalyst to enhance in-situ combustion processes for heavy oil recovery. [, ]

Q6: How does this compound contribute to oil recovery in in-situ combustion processes?

A6: this compound, acting as a catalyst, facilitates the oxidation of heavy oil during in-situ combustion. This catalytic activity improves combustion front propagation and enhances the overall oil recovery from the reservoir. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。